molecular formula C14H8FNO2S B1299022 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid CAS No. 33289-53-1

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid

Cat. No.: B1299022
CAS No.: 33289-53-1
M. Wt: 273.28 g/mol
InChI Key: NECNZILGZJOMGJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H8FNO2S and a molecular weight of 273.29 g/mol This compound is characterized by the presence of a quinoline core substituted with a fluorine atom at the 6-position, a thiophene ring at the 2-position, and a carboxylic acid group at the 4-position

Scientific Research Applications

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . As research progresses, we will gain a better understanding of these effects and how they contribute to the compound’s overall activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body. More research is needed to fully understand these influences.

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions often result in the inhibition of these enzymes, leading to disruptions in DNA processes. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in certain carcinoma cell lines, such as MCF-7 and HELA . This apoptotic effect is mediated through the disruption of mitochondrial function and the activation of caspases, which are enzymes involved in the apoptotic pathway. Furthermore, the compound can alter the expression of genes related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA-gyrase and topoisomerase IV, which leads to the accumulation of DNA breaks and ultimately cell death . The compound binds to the active sites of these enzymes, preventing them from performing their essential functions. Additionally, it can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its molecular activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of DNA processes and prolonged apoptotic effects in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and induce apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the compound’s accumulation in these organs and its prolonged inhibitory action on essential cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of various metabolites. These metabolites can then be excreted through the kidneys. The compound’s metabolism can influence its overall activity and toxicity, as the metabolites may have different biological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells through specific transporters, where it can accumulate and exert its effects. Additionally, binding proteins can facilitate the compound’s distribution within different cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, the compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various nucleophile-substituted quinoline derivatives

Comparison with Similar Compounds

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its combination of a fluorine atom, a thiophene ring, and a quinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECNZILGZJOMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357685
Record name 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33289-53-1
Record name 6-Fluoro-2-(2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33289-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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